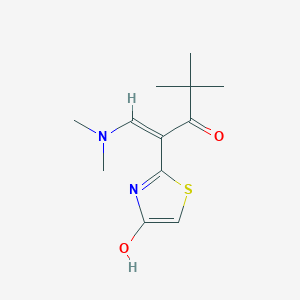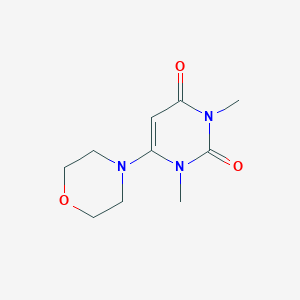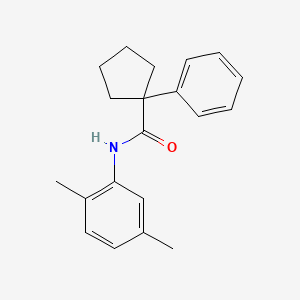
5-Bromo-2-cyclopropylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-cyclopropylbenzoic acid is a chemical compound with the CAS Number: 121146-16-5 . It has a molecular weight of 241.08 and its IUPAC name is this compound . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrO2/c11-7-3-4-8 (6-1-2-6)9 (5-7)10 (12)13/h3-6H,1-2H2, (H,12,13) . This indicates that the compound contains a bromine atom attached to a benzene ring, which is further substituted with a cyclopropyl group and a carboxylic acid group .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 126-127 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The development of methodologies for the synthesis of complex molecules is a critical area of research in chemical sciences. For instance, the continuous flow synthesis of trifluorobenzoic acid, involving Grignard reagents and CO2, demonstrates advanced techniques for producing high-value synthetic intermediates efficiently Deng et al., 2015. This approach could potentially be adapted for synthesizing derivatives of 5-Bromo-2-cyclopropylbenzoic acid, offering insights into novel synthetic routes that enhance reaction efficiency and product purity.
Biological and Pharmaceutical Applications
Compounds similar to this compound have been explored for their biological activity. For example, the study of dimethoxybromophenol derivatives incorporating cyclopropane moieties as carbonic anhydrase inhibitors showcases the potential therapeutic applications of brominated compounds Boztaş et al., 2015. These findings suggest that this compound and its derivatives could be valuable for developing new pharmaceuticals, particularly in targeting enzymes or pathways critical to disease processes.
Material Science and Catalysis
Research on the applications of brominated compounds extends into materials science and catalysis. For instance, the development of new catalysts through the amination of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems Grasa et al., 2001 highlights the role of brominated intermediates in facilitating complex chemical transformations. This area of research could provide a foundation for using this compound in catalytic processes, potentially leading to the discovery of new reactions or the improvement of existing ones.
Environmental and Analytical Chemistry
Finally, the study of brominated disinfection byproducts in water treatment Zhai & Zhang, 2011 underscores the importance of understanding the environmental fate and impact of brominated compounds. While this compound is not specifically mentioned, research in this area can inform the environmental monitoring and management strategies for a wide range of brominated chemicals, including potential degradation products of this compound.
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-cyclopropylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLDRLWYSYDNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
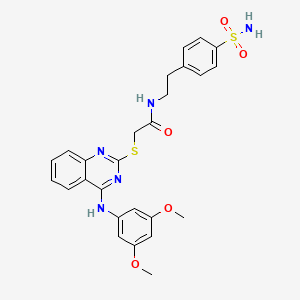

![1-ethyl-3-[5-[6-(4-methoxy-2,6-dimethylphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]urea](/img/structure/B2707072.png)
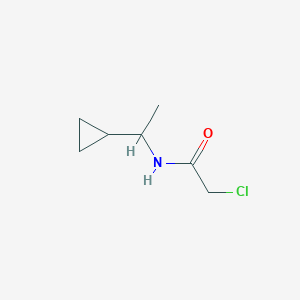
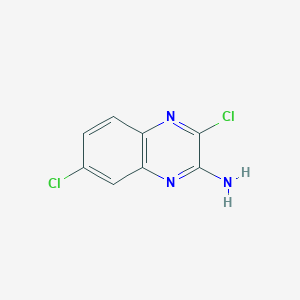
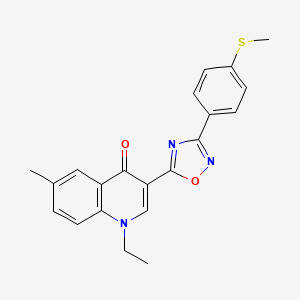
![N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2707077.png)
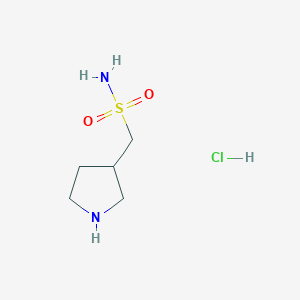
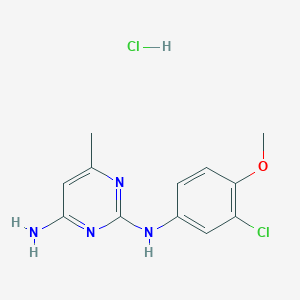
![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2707080.png)
